2-Hydroxy Mestranol
Overview
Description
2-Hydroxy Mestranol is a metabolite of Mestranol, a synthetic estrogen used in oral contraceptivesIt has a molecular formula of C21H26O3 and a molecular weight of 326.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy Mestranol can be synthesized through various methods. One efficient method involves the copper (I)-catalyzed 1,3-dipolar cycloaddition click reaction. This method uses ethynylestradiol 3-methyl ether and azidopeptides as starting materials. The reaction is carried out in a biphasic mixture of dichloromethane and water at 40°C for 7 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of related compounds like Mestranol involves similar organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Mestranol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy Mestranol has several scientific research applications:
Chemistry: Used as a reference material in the synthesis of steroidal compounds.
Biology: Studied for its role in hormone regulation and interaction with estrogen receptors.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
2-Hydroxy Mestranol exerts its effects by binding to and activating estrogen receptors. Once bound, it influences the transcription of estrogen-responsive genes, leading to various physiological effects. The compound is a prodrug, meaning it must undergo metabolic conversion to become biologically active .
Comparison with Similar Compounds
Similar Compounds
Mestranol: The parent compound, used in oral contraceptives.
Ethinylestradiol: Another synthetic estrogen with similar applications.
Estradiol: A natural estrogen with a broader range of physiological effects.
Uniqueness
2-Hydroxy Mestranol is unique due to its specific metabolic pathway and its role as a metabolite of Mestranol. Its distinct chemical structure allows for targeted interactions with estrogen receptors, making it valuable in both research and therapeutic contexts .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZENPUQVKMJH-PVHGPHFFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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